molecular formula C15H12N4O2 B2780152 3-methyl-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 887866-43-5

3-methyl-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2780152
CAS RN: 887866-43-5
M. Wt: 280.287
InChI Key: FZNDNETZKHRPRS-UHFFFAOYSA-N
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Description

3-methyl-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Metal-Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) are porous materials with fascinating applications in gas storage, catalysis, and drug delivery. Researchers have explored the use of 3-methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide as a ligand to construct MOFs. For instance, complexes with zinc (Zn), cadmium (Cd), cobalt (Co), and nickel (Ni) have been synthesized using this ligand. These MOFs exhibit diverse topologies and structural features, making them promising candidates for gas adsorption, separation, and sensing .

Pincer-Type Ligands

The compound’s structure includes a pyridine ring, which can act as a pincer-type ligand. Pincer ligands coordinate to metal centers, stabilizing them and influencing reactivity. Researchers have investigated the use of similar ligands in catalysis, including cross-coupling reactions, hydrogenation, and C-H activation. While specific studies on this compound are limited, its pincer-like properties suggest potential applications in catalysis .

Anti-Fibrotic Activity

In drug discovery, scientists have explored derivatives of this compound for their anti-fibrotic properties. Some derivatives have shown better anti-fibrosis activity than existing drugs like Pirfenidone. These findings are particularly relevant for conditions involving excessive tissue scarring, such as liver fibrosis .

Anti-Tubercular Activity

A related compound, N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide, has been evaluated for its anti-tubercular activity against Mycobacterium tuberculosis. Although not directly the same compound, this highlights the potential of similar structures in combating infectious diseases .

Supramolecular Chemistry

The compound’s flexible structure allows for intriguing supramolecular interactions. Researchers have explored its self-assembly behavior, crystal packing, and chiral recognition. Understanding these interactions contributes to the broader field of supramolecular chemistry and materials science .

Crystal Engineering

Lastly, crystal engineering involves designing and controlling the arrangement of molecules in crystals. The compound’s crystal structure, as determined by X-ray diffraction, provides insights into its packing motifs, intermolecular forces, and potential applications in crystal engineering. These insights can guide the design of functional materials .

Mechanism of Action

Mode of Action

It’s worth noting that compounds with similar structures have been found to interact with their targets through hydrogen bonding . This interaction can lead to changes in the target’s function, potentially altering cellular processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .

properties

IUPAC Name

3-methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c1-10-3-2-4-12(9-10)13(20)17-15-19-18-14(21-15)11-5-7-16-8-6-11/h2-9H,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNDNETZKHRPRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101330512
Record name 3-methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101330512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815869
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide

CAS RN

887866-43-5
Record name 3-methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101330512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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